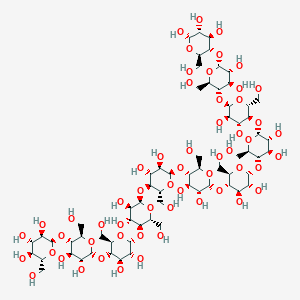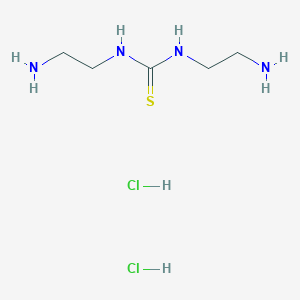
Ritonavir O-β-D-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ritonavir O-β-D-Glucuronide is an important drug metabolite of the protease inhibitor ritonavir, which is used in the treatment of HIV/AIDS. It is a metabolite of the original drug, ritonavir, and is also known as ritonavir glucuronide, or RTV-G. Ritonavir O-β-D-Glucuronide has been studied extensively for its biochemical and physiological effects, its synthesis method, and its potential applications in scientific research.
科学研究应用
Ritonavir O-β-D-Glucuronide has a number of potential applications in scientific research. It can be used as a substrate for the study of UDP-glucuronosyltransferase enzymes, which are involved in the metabolism of drugs in the body. It can also be used to study drug-drug interactions, as it can be used to assess the effect of other drugs on the metabolism of ritonavir. Additionally, it can be used to study drug absorption, distribution, and elimination in the body.
作用机制
The mechanism of action of ritonavir O-β-D-Glucuronide is not completely understood. It is thought to act as a prodrug, meaning that it is metabolized in the body to form the active drug, ritonavir. The glucuronide conjugate is hydrolyzed in the body to form ritonavir, which is then absorbed into the bloodstream and distributed to the target tissues. Once in the target tissues, ritonavir binds to the HIV protease enzyme and inhibits its activity, preventing the virus from replicating.
Biochemical and Physiological Effects
Ritonavir O-β-D-Glucuronide has a number of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs in the body. It also inhibits the activity of UDP-glucuronosyltransferase enzymes, which are involved in the glucuronidation of drugs. Additionally, it has been shown to have an effect on the transport of drugs across cell membranes.
实验室实验的优点和局限性
Ritonavir O-β-D-Glucuronide has a number of advantages and limitations for use in laboratory experiments. One of the advantages is that it is a readily available and inexpensive substrate for the study of UDP-glucuronosyltransferase enzymes. Additionally, it can be used to study drug-drug interactions and drug absorption, distribution, and elimination in the body. However, there are some limitations to using ritonavir O-β-D-Glucuronide in laboratory experiments. For example, it is not stable in acidic or basic conditions, and it can be hydrolyzed back to ritonavir and the glucuronic acid molecule.
未来方向
There are a number of potential future directions for research on ritonavir O-β-D-Glucuronide. One potential direction is to further investigate the biochemical and physiological effects of the drug, including its effect on cytochrome P450 enzymes and its effect on drug transport across cell membranes. Additionally, further research could be done to investigate the potential applications of the drug in drug-drug interactions and drug absorption, distribution, and elimination in the body. Finally, further research could be done to investigate the potential for using ritonavir O-β-D-Glucuronide as a prodrug for other drugs.
合成方法
Ritonavir O-β-D-Glucuronide is synthesized from ritonavir by O-β-D-glucuronidation, a type of glucuronidation reaction. The reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which are found in the liver. The reaction involves the transfer of a glucuronic acid molecule to the ritonavir molecule, forming a glucuronide conjugate. The reaction is reversible, and the glucuronide conjugate can be hydrolyzed back to ritonavir and the glucuronic acid molecule. This process is important for the metabolism of drugs in the body, as it helps to reduce the toxicity of the drugs by increasing their solubility in water.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ritonavir O-β-D-Glucuronide involves the glucuronidation of Ritonavir using a glucuronidation agent.", "Starting Materials": [ "Ritonavir", "Glucuronidation agent" ], "Reaction": [ "Ritonavir is dissolved in a suitable solvent.", "The glucuronidation agent is added to the solution.", "The reaction mixture is stirred at a suitable temperature for a suitable time.", "The reaction is monitored by HPLC or TLC.", "The product is isolated and purified by column chromatography or recrystallization." ] } | |
CAS 编号 |
190649-36-6 |
产品名称 |
Ritonavir O-β-D-Glucuronide |
分子式 |
C₄₃H₅₆N₆O₁₁S₂ |
分子量 |
897.07 |
同义词 |
(1S,3S)-3-[[(2S)-3-Methyl-2-[[[methyl[[2-(1-methylethyl)-4-thiazolyl]methyl]amino]carbonyl]amino]-1-oxobutyl]amino]-4-phenyl-1-[(1S)-2-phenyl-1-[[(5-thiazolylmethoxy)carbonyl]amino]ethyl]butyl β-D-Glucopyranosiduronic Acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(1R,3S,5R)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142624.png)
![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[(2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid](/img/structure/B1142634.png)
![5-ethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1142636.png)